molecular formula C19H24N2O2S B2598579 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954023-00-8

2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2598579
CAS No.: 954023-00-8
M. Wt: 344.47
InChI Key: KNKGHEIGRXMTJP-UHFFFAOYSA-N
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Description

2-Methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted with a thiophen-2-ylmethyl group at the 1-position and a 2-methoxybenzamide moiety at the 4-position. This compound is structurally characterized by its heterocyclic thiophene ring and the piperidine scaffold, which are common in pharmaceuticals targeting neurological and metabolic disorders.

Properties

IUPAC Name

2-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-18-7-3-2-6-17(18)19(22)20-13-15-8-10-21(11-9-15)14-16-5-4-12-24-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKGHEIGRXMTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. A common method involves the alkylation of piperidine with thiophene-2-carbaldehyde, followed by reduction to yield the thiophen-2-ylmethylpiperidine intermediate.

  • Benzamide Formation: : The intermediate is then reacted with 2-methoxybenzoic acid or its derivatives under amide coupling conditions. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methoxy group on the benzene ring can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its interaction with specific molecular targets. Notably, it has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to decreased cell proliferation, making this compound a candidate for cancer treatment.

TargetMechanismResult
CDK2InhibitionDecreased cell proliferation

Anticancer Activity

Research indicates that derivatives similar to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, demonstrating efficacy against certain bacterial strains. This aspect is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance .

Chemical Synthesis and Material Science

In addition to its biological applications, 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of CDK2 : A study demonstrated that the compound effectively inhibits CDK2, leading to reduced proliferation in cancer cell lines.
  • Antimicrobial Efficacy : Research involving related compounds showed promising results against bacterial pathogens, suggesting potential applications in treating infections.
  • Synthetic Applications : The compound has been used as an intermediate in synthesizing more complex pharmacologically active molecules, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, it may interact with protein receptors or enzymes, modulating their activity. The piperidine and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents on Piperidine/Piperazine Benzamide Substituents Biological Activity/Application Reference(s)
2-Methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide (Target) Piperidine 1-(Thiophen-2-ylmethyl) 2-Methoxy Inferred: GlyT-1 inhibition (analogue)
2-Methoxy-N-{[4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl}benzamide Piperidine 4-Phenyl, 1-(propylsulfonyl) 2-Methoxy GlyT-1 inhibition (explicit)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Piperazine 4-(2-Methoxyphenyl) 4-Nitro Structural studies (no explicit activity)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine Thieno-pyrimidine core 4-Methoxy Anti-microbial activity
N-(4-Methylpyridin-2-yl)-2-methylbenzamide Benzamide N/A 2-Methyl Synthetic methodology (thiourea formation)

Key Observations:

Piperidine vs. Piperazine Scaffolds :

  • The target compound and its GlyT-1 inhibitor analogue () share a piperidine core, whereas Nitro-MPPF () uses a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom, but piperidine-based compounds (e.g., the target) may offer better blood-brain barrier penetration for neurological targets .

Thiophene vs.

Functional Group Impact :

  • The 2-methoxy group on the benzamide core is conserved in the target and its GlyT-1 analogue, likely contributing to electron-donating effects that stabilize receptor interactions. In contrast, nitro-substituted derivatives () may exhibit altered electronic profiles, affecting pharmacokinetics .

GlyT-1 Inhibitors ():

  • Compound 1: 2-Methoxy-N-{[4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl}benzamide shows high GlyT-1 inhibitory activity (IC₅₀ < 100 nM).

Anti-Microbial Thieno Derivatives ():

  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: Exhibits MIC values of 12.5 µg/mL against S. aureus. The thiophene core in the target compound may similarly contribute to membrane disruption or enzyme inhibition .

Structural and Crystallographic Data:

  • Nitro-MPPF (): Crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 11.480 Å, b = 15.512 Å. The target compound’s structure is expected to align with typical bond lengths (C–C: ~1.54 Å, C–N: ~1.47 Å) observed in benzamide derivatives .

Biological Activity

The compound 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C18_{18}H23_{23}N2_2O2_2S
  • Molecular Weight: 345.45 g/mol
  • CAS Number: 952966-45-9
PropertyValue
Molecular FormulaC18_{18}H23_{23}N2_2O2_2S
Molecular Weight345.45 g/mol
CAS Number952966-45-9

The compound is hypothesized to interact with various biological pathways, particularly those involving neurotransmitter receptors and signaling pathways associated with neurological conditions. Its structure suggests potential activity as a modulator of the central nervous system, particularly through interactions with muscarinic receptors and possibly other GPCRs (G-protein-coupled receptors).

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases. The presence of a piperidine ring and a thiophene moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system disorders.

Case Studies and Research Findings

  • Neuroprotective Effects:
    A study highlighted the neuroprotective properties of related compounds in models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal apoptosis in vitro, suggesting potential applications in Alzheimer's disease therapy.
  • Antidepressant Activity:
    In a preclinical study, compounds structurally related to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties:
    Another investigation revealed that related compounds could inhibit pro-inflammatory cytokine production in activated microglia, indicating potential use in treating neuroinflammatory conditions.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectionReduces neuronal apoptosis
AntidepressantIncreases serotonin levels
Anti-inflammatoryInhibits cytokine production

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